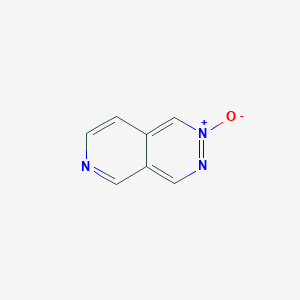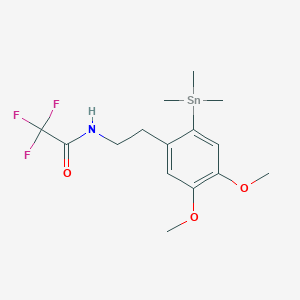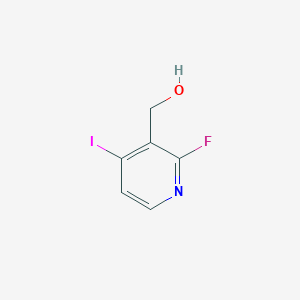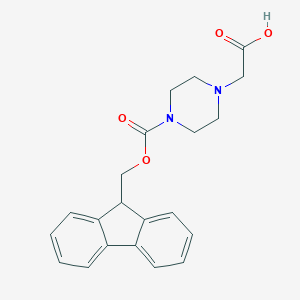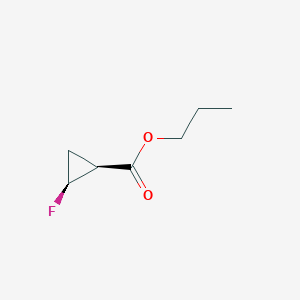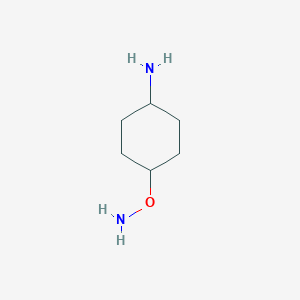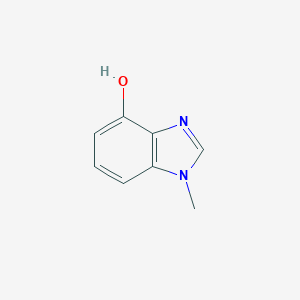
7-Ethoxy-3-ethylpurin-6-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxy-3-ethylpurin-6-imine (EEPI) is a purine derivative that has been widely used in scientific research. It is a potent and selective antagonist of adenosine A1 receptors, which are involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. EEPI has been shown to have potential therapeutic applications in the treatment of various diseases, such as Parkinson's disease, ischemia-reperfusion injury, and epilepsy.
作用機序
7-Ethoxy-3-ethylpurin-6-imine acts as a competitive antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. By blocking adenosine A1 receptors, this compound can modulate these processes and exert its pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and experimental conditions. In the brain, this compound has been shown to increase dopamine release and reduce glutamate release, which may contribute to its neuroprotective effects in Parkinson's disease. In the heart, this compound has been shown to reduce myocardial infarct size and improve cardiac function, which may be attributed to its anti-ischemic effects. In the immune system, this compound has been shown to modulate cytokine production and leukocyte migration, which may be relevant to its anti-inflammatory effects.
実験室実験の利点と制限
7-Ethoxy-3-ethylpurin-6-imine has several advantages for lab experiments, including its high potency and selectivity for adenosine A1 receptors, well-established synthesis method, and availability from commercial sources. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which may require the use of organic solvents or cyclodextrins for formulation. Moreover, this compound may exhibit off-target effects at high concentrations or prolonged exposure, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 7-Ethoxy-3-ethylpurin-6-imine and adenosine A1 receptors. One direction is to investigate the potential therapeutic applications of this compound in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to explore the molecular mechanisms underlying the neuroprotective effects of adenosine A1 receptor antagonists, such as the modulation of intracellular signaling pathways and gene expression. Moreover, the development of novel adenosine A1 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties may provide new opportunities for the treatment of various diseases.
合成法
7-Ethoxy-3-ethylpurin-6-imine can be synthesized by the reaction of 7-ethoxy-3-methylxanthine with ethyl iodide in the presence of potassium carbonate. The resulting product is then treated with ammonia to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
7-Ethoxy-3-ethylpurin-6-imine has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been used to investigate the neuroprotective effects of adenosine A1 receptor antagonists in Parkinson's disease and ischemia-reperfusion injury. This compound has also been used to study the anticonvulsant effects of adenosine A1 receptor antagonists in epilepsy. Moreover, this compound has been used to investigate the role of adenosine A1 receptors in cardiovascular function and immune response.
特性
CAS番号 |
185200-86-6 |
|---|---|
分子式 |
C9H13N5O |
分子量 |
207.23 g/mol |
IUPAC名 |
7-ethoxy-3-ethylpurin-6-imine |
InChI |
InChI=1S/C9H13N5O/c1-3-13-5-11-8(10)7-9(13)12-6-14(7)15-4-2/h5-6,10H,3-4H2,1-2H3 |
InChIキー |
FESKKMQNADBLAY-UHFFFAOYSA-N |
SMILES |
CCN1C=NC(=N)C2=C1N=CN2OCC |
正規SMILES |
CCN1C=NC(=N)C2=C1N=CN2OCC |
同義語 |
6H-Purin-6-imine,7-ethoxy-3-ethyl-3,7-dihydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
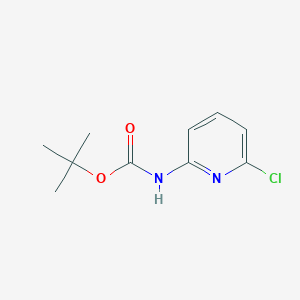
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)
